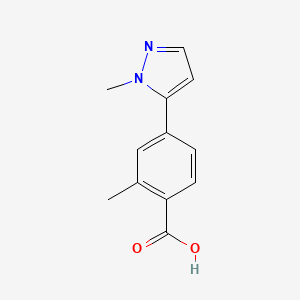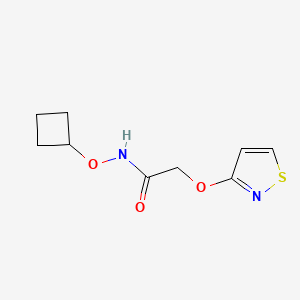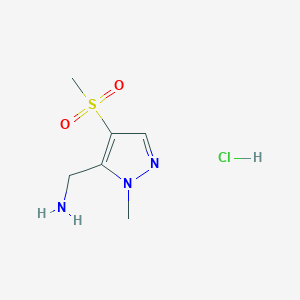
2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a chemical compound that has attracted the attention of scientific researchers due to its potential applications in various fields. This compound is also known as Mefenamic acid, which is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation in humans. However,
Applications De Recherche Scientifique
2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid has anticancer properties and can inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and their inhibition leads to the anti-inflammatory and analgesic effects of 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid.
Biochemical and Physiological Effects:
2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid has various biochemical and physiological effects. The compound has been shown to reduce inflammation, pain, and fever. It also has antipyretic properties and can reduce body temperature. Studies have also shown that this compound can inhibit platelet aggregation and reduce the risk of blood clots.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid in lab experiments is its availability and affordability. The compound is readily available and can be synthesized using relatively simple methods. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid can be toxic to cells and may cause cell death.
Orientations Futures
There are several future directions for the scientific research of 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid. One of the most promising areas of research is in the development of new anticancer drugs based on this compound. Studies have shown that 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid has potent anticancer properties and can inhibit the growth of various types of cancer cells. Another area of research is in the development of new anti-inflammatory drugs based on this compound. 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid has been shown to have potent anti-inflammatory properties and may be useful in the treatment of various inflammatory conditions. Finally, research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid can be achieved through various methods. One of the most common methods involves the reaction of 2,3-dimethylphenol with ethyl bromoacetate to produce 2-ethyl-3-hydroxy-5,6-dimethylbenzoate. The latter compound is then reacted with hydrazine hydrate to produce 2-ethyl-3-hydroxy-5,6-dimethylbenzohydrazide. The final step involves the reaction of 2-ethyl-3-hydroxy-5,6-dimethylbenzohydrazide with acetic anhydride to produce 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid.
Propriétés
IUPAC Name |
2-methyl-4-(2-methylpyrazol-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-9(3-4-10(8)12(15)16)11-5-6-13-14(11)2/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJCIOAKUVRGHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=NN2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-2-phenoxy-1-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7437323.png)
![4-chloro-N-[2,2-dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]cyclohexane-1-carboxamide](/img/structure/B7437324.png)
![N-[2-(5-oxopyrrolidin-2-yl)phenyl]-2-propylpyrazole-3-carboxamide](/img/structure/B7437332.png)


![N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437358.png)
![N-[2-[(4-methyl-1,3-thiazol-2-yl)amino]ethyl]-4-(trifluoromethyl)thiophene-3-carboxamide](/img/structure/B7437366.png)
![N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide](/img/structure/B7437367.png)
![N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]-2-hydroxy-3,3-dimethylpentanamide](/img/structure/B7437372.png)
![2-(2-methyl-1,3-oxazol-5-yl)-N-[1-[4-(trifluoromethyl)phenyl]propan-2-yl]acetamide](/img/structure/B7437377.png)

![3-(2-bromo-4-methylphenoxy)-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]propanamide](/img/structure/B7437422.png)

![N-[5-(hydroxymethyl)-2-methylpyrazol-3-yl]-2-(2-methylphenyl)propanamide](/img/structure/B7437434.png)